Bis(tétra-n-butylammonium) bis(maléonitriledithiolato) nickel ; (Z)-1,2-dicyanoéthène-1,2-dithiolate ; nickel(2+) ; tétrabutylazanium

Vue d'ensemble

Description

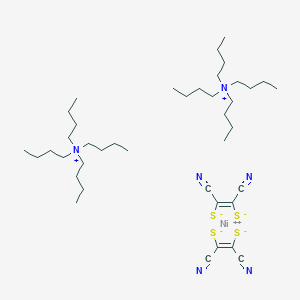

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium is a coordination compound with the molecular formula C40H72N6NiS4. It is known for its unique properties and applications in various fields of scientific research. The compound is characterized by its orange to red powder or crystalline appearance and has a molecular weight of 824 g/mol .

Applications De Recherche Scientifique

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium has a wide range of applications in scientific research:

Catalysis: It is used as a precursor for nickel-based catalysts in various organic transformations.

Magnetism: The compound exhibits unique magnetic properties, making it useful in the study of magnetic materials.

Electron Paramagnetic Resonance (EPR) Spectroscopy: It serves as a spin trapping agent in EPR spectroscopy for studying free radicals.

Material Science: The compound’s unique crystal structure and thermal stability make it valuable in material science research.

Mécanisme D'action

Target of Action

The compound is a quaternary ammonium salt, and such compounds are generally known to interact with a variety of biological targets, including enzymes and cell membranes .

Mode of Action

Quaternary ammonium compounds are known to interact with their targets through a variety of mechanisms, including disruption of cell membrane integrity and inhibition of enzyme activity . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Quaternary ammonium compounds can influence a variety of biochemical processes, including those involved in energy production and cellular homeostasis .

Pharmacokinetics

The pharmacokinetics of quaternary ammonium compounds can vary widely depending on their chemical structure and the route of administration .

Result of Action

The action of quaternary ammonium compounds can result in a variety of effects, including cell death, inhibition of cellular processes, and changes in cell morphology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium typically involves the reaction of nickel salts with maleonitriledithiolato ligands in the presence of tetra-n-butylammonium cations. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The process involves the following steps:

- Dissolution of nickel salts in a suitable solvent such as methanol.

- Addition of maleonitriledithiolato ligands to the solution.

- Introduction of tetra-n-butylammonium cations to the reaction mixture.

- Stirring the mixture at a specific temperature and time to allow the formation of the complex.

- Isolation and purification of the complex through filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet the demand. The process involves the use of larger reaction vessels, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: Ligands in the complex can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Ligand substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species. Substitution reactions result in the formation of new coordination complexes with different ligands.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bis(tetra-n-butylammonium) peroxydisulfate

- Bis(tetra-n-butylammonium) bis(maleonitriledithiolato) cobalt complex

- Bis(tetra-n-butylammonium) bis(maleonitriledithiolato) iron complex

Uniqueness

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium stands out due to its specific coordination environment and the unique properties imparted by the maleonitriledithiolato ligands. Compared to similar compounds, it exhibits distinct magnetic and catalytic properties, making it particularly valuable in research areas such as catalysis and material science .

Activité Biologique

(Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium, commonly referred to as Ni(mnt)2 or (n-Bu4N)2[Ni(mnt)2], is a coordination compound notable for its unique biological and chemical properties. The molecular formula is C40H72N6NiS4, with a molecular weight of 824 g/mol. This compound has garnered attention for its applications in catalysis, material science, and biological systems due to its redox-active nature and ability to form stable complexes.

Chemical Structure and Properties

The compound features a nickel(II) center coordinated by two maleonitriledithiolate ligands (mnt). The dithiolene ligands are known for their electron-withdrawing properties, which significantly influence the biological activity of the metal complex. The tetrabutylammonium cations serve to stabilize the complex in solution.

The biological activity of (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium can be attributed to several mechanisms:

- Redox Activity : The nickel center can undergo oxidation and reduction reactions, facilitating electron transfer processes that are crucial in various biological systems.

- Enzyme Mimicry : Nickel complexes have been shown to mimic metalloenzymes, participating in catalytic processes similar to those of natural enzymes.

- Interaction with Biomolecules : The compound can interact with nucleic acids and proteins, potentially affecting their structure and function.

Antioxidant Properties

Research indicates that (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly valuable in therapeutic applications aimed at combating oxidative damage in cells.

Case Studies

- Cell Culture Studies : In vitro studies have demonstrated that the compound can enhance cell viability under oxidative stress conditions. Cells treated with Ni(mnt)2 showed reduced levels of reactive oxygen species (ROS) compared to control groups.

- Animal Models : Animal studies have indicated that administration of (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium can lead to improved outcomes in models of neurodegenerative diseases. The compound appears to protect neuronal cells from apoptosis induced by oxidative stress.

Table 1: Summary of Biological Activities

Applications in Research

The unique properties of (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(2+); tetrabutylazanium make it a valuable tool in various research domains:

- Catalysis : Used as a precursor for nickel-based catalysts in organic transformations.

- Material Science : Investigated for its magnetic properties and potential applications in electronic materials.

- Biochemistry : Studied for its role as a spin trapping agent in electron paramagnetic resonance (EPR) spectroscopy.

Propriétés

IUPAC Name |

1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H36N.2C4H2N2S2.Ni/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h2*5-16H2,1-4H3;2*7-8H;/q2*+1;;;+2/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDRXQXGGQXFNP-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H72N6NiS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466016 | |

| Record name | MolPort-035-785-124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

824.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18958-57-1 | |

| Record name | MolPort-035-785-124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.